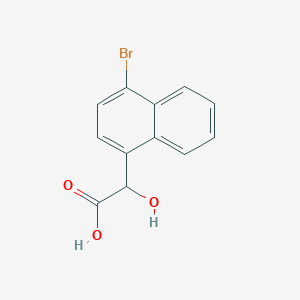![molecular formula C7H6N2O4 B13708259 6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 129421-35-8](/img/structure/B13708259.png)
6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H6N2O4 and a molecular weight of 182.13 g/mol . This compound features a unique dioxino-pyridine scaffold, making it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine using nitric acid under controlled conditions . Another approach involves the addition-elimination reaction of the corresponding N-oxide followed by metallation and reaction with hexachloroethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Amino-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: The amino derivative of the compound, which has different biological activities.
Uniqueness
6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs . This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
129421-35-8 |
|---|---|
Fórmula molecular |
C7H6N2O4 |
Peso molecular |
182.13 g/mol |
Nombre IUPAC |
6-nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
InChI |
InChI=1S/C7H6N2O4/c10-9(11)6-2-1-5-7(8-6)13-4-3-12-5/h1-2H,3-4H2 |
Clave InChI |
AWDGLWBYZZVNKQ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=CC(=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-phenyl-1-[4-[4-(1,2,2-triphenylethenyl)phenyl]phenyl]methanimine](/img/structure/B13708182.png)

![3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propanoic acid](/img/structure/B13708210.png)
![5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B13708217.png)

![Bis[(2-bromophenyl)thio]methane](/img/structure/B13708234.png)


![3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13708251.png)





